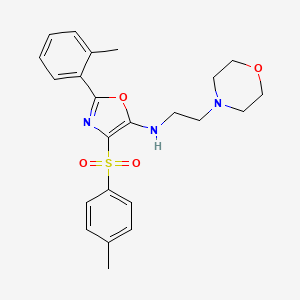
N-(2-morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-Morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies supported by diverse sources.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
- CAS Number : 5434-90-2
This compound exhibits biological activity primarily through its interaction with various protein targets. Notably, it has been identified as an inhibitor of Cathepsin D , a lysosomal protease involved in protein degradation and implicated in several diseases, including cancer and neurodegenerative disorders .
Target Proteins
| Protein Name | Function | Role in Disease |
|---|---|---|
| Cathepsin D | Aspartic protease involved in protein turnover | Associated with breast cancer and Alzheimer's disease |
Biological Activity
Research indicates that this compound demonstrates a range of biological activities, including:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves apoptosis induction through caspase activation pathways.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial for conditions like Alzheimer’s disease.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in cell cultures, indicating potential use in inflammatory diseases.
Case Study 1: Antitumor Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (EC50 = 15 µM). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cleaved PARP and caspase-3 .
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, this compound was able to significantly reduce cell death. The protective effect was linked to the inhibition of reactive oxygen species (ROS) production and modulation of antioxidant enzyme activity. This suggests its potential applicability in neurodegenerative diseases .
特性
IUPAC Name |
2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-17-7-9-19(10-8-17)31(27,28)23-22(24-11-12-26-13-15-29-16-14-26)30-21(25-23)20-6-4-3-5-18(20)2/h3-10,24H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVWZLYKTTXMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














